N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide
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Overview
Description
N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in the regulation of inflammatory and immune responses.
Scientific Research Applications
N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. Inhibition of this pathway has been shown to have therapeutic benefits in various diseases.
Mechanism of Action
N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 inhibits the NF-κB pathway by covalently binding to the cysteine residue in the p65 subunit of NF-κB. This covalent modification prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of NF-κB target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound 11-7082 has been shown to have immunomodulatory effects by inhibiting the activation of immune cells.
Advantages and Limitations for Lab Experiments
N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. Additionally, this compound 11-7082 is commercially available, which makes it easily accessible for researchers. However, this compound 11-7082 has some limitations for lab experiments. It has been shown to have off-target effects, which could complicate the interpretation of results. Additionally, this compound 11-7082 has been shown to have cytotoxic effects at high concentrations, which could limit its use in some experiments.
Future Directions
There are several future directions for research on N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound 11-7082 in various diseases. Furthermore, the off-target effects of this compound 11-7082 need to be studied in more detail to understand their potential impact on experimental results. Finally, the cytotoxic effects of this compound 11-7082 need to be investigated further to determine the optimal concentration for use in experiments.
Synthesis Methods
The synthesis of N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide 11-7082 involves the reaction of 4-methoxybenzoyl chloride with 4-butylaniline in the presence of triethylamine to form N-(4-butylphenyl)-4-methoxybenzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form this compound, which is the final product.
properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-5-14-6-10-16(11-7-14)20-19(24)21-18(22)15-8-12-17(23-2)13-9-15/h6-13H,3-5H2,1-2H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGFCODKQCZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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